![molecular formula C18H11Cl2F2NOS2 B2416603 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide CAS No. 250714-87-5](/img/structure/B2416603.png)
3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,6-Dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide (3-[(2,6-DCB)S]-N-(2,4-DFP)-2-TC) is a novel compound that has been developed as a potential therapeutic agent for a variety of medical conditions. This compound is composed of two distinct moieties, a 2,6-dichlorobenzylsulfanyl group and a 2,4-difluorophenyl group, linked by a thiophenecarboxamide moiety. 3-[(2,6-DCB)S]-N-(2,4-DFP)-2-TC has been studied for its potential applications in cancer, inflammation, and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Characterization
- A compound structurally similar to the chemical of interest, synthesized through a reaction involving malononitrile, has shown potential for molecular structure optimization and has been analyzed using spectroscopic methods and X-ray crystallography (Mabkhot et al., 2016).
Antipathogenic Activity
- Thiourea derivatives, closely related in structure to the chemical , have demonstrated significant antipathogenic activity, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential applications in antimicrobial research (Limban et al., 2011).
Application in Coordination Chemistry
- Research has been conducted on dinucleating P2N2S ligands, which include thiophene and sulfanyl groups similar to those in the compound of interest, demonstrating the potential of such compounds in the preparation and characterization of cationic palladium complexes (Siedle et al., 2007).
Crystallography and Cytotoxic Activity
- Studies on compounds with similar thiophene and sulfanyl groups have explored their crystal structures and evaluated their cytotoxic activity against cancer cell lines, providing insights into their potential use in anticancer research (Stolarczyk et al., 2018).
Antimicrobial Activities of Novel Derivatives
- Novel Schiff base derivatives containing sulfanyl groups have been synthesized and evaluated for their antibacterial and antifungal activities, suggesting their potential as biologically active compounds in antimicrobial research (Mange et al., 2013).
Potential as Antitumor and Antibacterial Agents
- Novel pyrrolopyrimidines with sulfanyl substituents have been synthesized as potential inhibitors of thymidylate synthase, indicating their potential application as antitumor and antibacterial agents (Gangjee et al., 1996).
High Refractive Index Polyimides
- Studies on thiophenyl-substituted benzidines have led to the synthesis of transparent polyimides with high refractive indices, demonstrating their potential in materials science, particularly in the development of materials with specific optical properties (Tapaswi et al., 2015).
Eigenschaften
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-N-(2,4-difluorophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F2NOS2/c19-12-2-1-3-13(20)11(12)9-26-16-6-7-25-17(16)18(24)23-15-5-4-10(21)8-14(15)22/h1-8H,9H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORMIQRABWJLPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=C(SC=C2)C(=O)NC3=C(C=C(C=C3)F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F2NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1H-inden-5-yl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2416521.png)
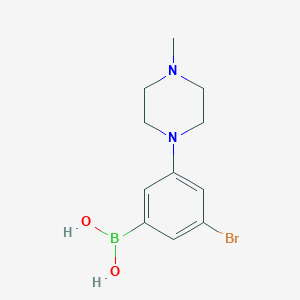
![N-[4-({4-[2-hydroxy-3-(2-naphthyloxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B2416524.png)
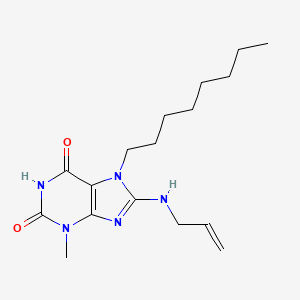
![1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-chlorophenyl)piperazine](/img/structure/B2416527.png)
![3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2416528.png)
![(4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2416533.png)
![2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone](/img/structure/B2416535.png)
![3-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2416537.png)
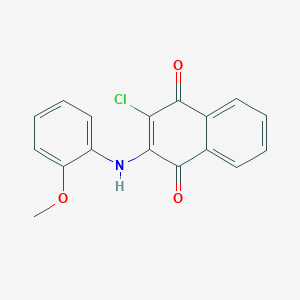
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2416539.png)
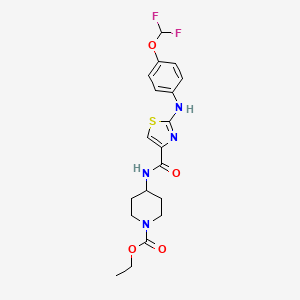
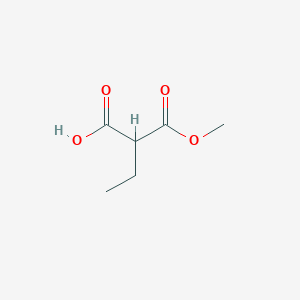
![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2416543.png)